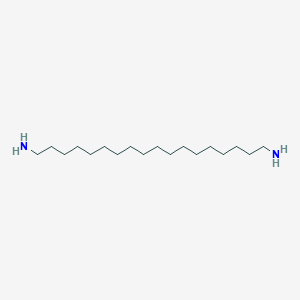

1,18-Octadecanediamine

Description

Historical Context and Evolution of Research on Long-Chain Diamines

The study of long-chain aliphatic diamines has a rich history intertwined with the development of polymer science. Early research, notably the pioneering work of Carothers in the early 20th century, laid the groundwork for understanding polycondensation reactions, where diamines and dicarboxylic acids react to form polyamides, such as nylon. acs.org Initially, research focused on shorter-chain diamines to produce commercially viable polymers. The exploration of longer-chain variants, including those with 18 carbon atoms, was for a considerable time primarily of academic interest, focusing on understanding the relationship between monomer chain length and polymer properties like melting point. acs.org

The synthesis of these long-chain difunctional monomers was traditionally complex and multi-stepped, limiting their accessibility for broader research. acs.org However, with advancements in synthetic methodologies and a growing demand for specialty polymers with tailored properties, interest in long-chain diamines like 1,18-octadecanediamine has been rekindled. Modern synthetic routes, including catalytic dehydrogenation of diols and diamines, have made these compounds more accessible for research and potential industrial application. acs.org

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science stems from its bifunctional nature combined with its significant hydrophobic character. The two primary amine groups serve as reactive sites for a variety of chemical transformations, most notably in polymerization reactions to form polyamides and polyurethanes. The long C18 alkyl chain, on the other hand, introduces flexibility, hydrophobicity, and the potential for self-assembly into the resulting materials.

This unique combination of properties makes this compound a valuable building block in several key areas:

Polymer Chemistry: It is used to synthesize specialty polyamides with properties distinct from their short-chain counterparts. The long aliphatic segment can lead to polymers with lower melting points, increased flexibility, and improved solubility in certain organic solvents. bohrium.comresearchgate.net

Surface Modification: The amine groups can anchor the molecule to various surfaces, while the long hydrocarbon tail can create a hydrophobic or functionalized surface layer. This is crucial for applications ranging from creating water-repellent coatings to modifying the surface of nanoparticles.

Nanotechnology: this compound can act as a capping agent or a linker in the synthesis of nanoparticles, influencing their size, stability, and surface properties.

Scope of Current Research and Emerging Trends

Current research on this compound and other long-chain diamines is focused on exploiting their unique properties to develop advanced materials with tailored functionalities. Key emerging trends include:

High-Performance Polymers: There is a growing interest in developing "polyethylene-like" polyamides and polyesters by incorporating very long-chain monomers. These materials aim to combine the desirable properties of polyethylene, such as its crystallinity and chemical resistance, with the functionality and thermal stability of polycondensates.

Bio-based Polymers: With a push towards sustainability, research is exploring the synthesis of long-chain diamines from renewable resources, such as fatty acids. This would provide a greener alternative to petroleum-based monomers.

Functional Surfaces and Interfaces: The ability of this compound to self-assemble on surfaces is being investigated for creating smart surfaces with tunable wettability, adhesion, and biocompatibility.

Advanced Nanomaterials: The use of long-chain diamines in the synthesis of metal-organic frameworks (MOFs) and other nanomaterials is an active area of research, with potential applications in catalysis, gas storage, and drug delivery.

Detailed Research Findings

Polyamides Derived from this compound

Research into polyamides incorporating long aliphatic chains, such as those derived from this compound, has revealed interesting thermal and structural properties. In a study by Mathias et al., a series of polyamides were synthesized from an 18-carbon diacid (a structurally related monomer) and various shorter-chain diamines. researchgate.net The findings from this and similar studies on long-chain polyamides suggest the following trends for a hypothetical polyamide synthesized from this compound and a dicarboxylic acid:

| Property | Expected Characteristic for Polyamide with this compound | Rationale |

| Melting Point (Tm) | Generally lower than conventional nylons (e.g., Nylon 6,6). | The long, flexible C18 chain disrupts the packing of the polymer chains and reduces the density of hydrogen bonds, which are the primary contributors to the high melting points of nylons. bohrium.com |

| Crystallinity | Can exhibit polyethylene-like crystalline domains. | The long aliphatic segments can crystallize independently, leading to a semi-crystalline structure with distinct melting behavior for the hydrocarbon and amide sections. |

| Solubility | Improved solubility in some organic solvents. | The increased hydrocarbon content can enhance solubility in less polar solvents compared to conventional polyamides. researchgate.net |

| Mechanical Properties | Increased flexibility and lower modulus. | The long, flexible aliphatic chains impart a more ductile character to the polymer. |

Table 1: Predicted Properties of Polyamides based on this compound

Properties

IUPAC Name |

octadecane-1,18-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYCVQJRVSAFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCN)CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275479 | |

| Record name | 1,18-Octadecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-25-0 | |

| Record name | 1,18-Octadecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,18-octadecanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,18 Octadecanediamine

Catalytic Direct Amination of Diols

A highly efficient and atom-economical route to 1,18-octadecanediamine is the direct amination of the corresponding diol, 1,18-octadecanediol, using ammonia (B1221849). d-nb.info This process leverages homogeneous catalysis to convert terminal hydroxyl groups directly into primary amine groups, releasing water as the sole byproduct.

The success of the direct amination of 1,18-octanediol hinges on the selection of an appropriate catalyst and the fine-tuning of reaction parameters. Ruthenium-based complexes have demonstrated significant activity for this transformation. d-nb.info Researchers have screened various ruthenium pincer-type complexes, identifying specific catalysts that promote high conversion and selectivity. d-nb.info

For instance, the complex [RuHCl(acridine-iPr-PNP)(CO)] has been effectively used. d-nb.info In a typical procedure, 1,18-octanediol is reacted with liquid ammonia in a solvent like toluene (B28343) under elevated temperature and pressure. The optimization of these conditions is crucial to maximize the yield of the desired diamine while minimizing the formation of side products, such as nitriles. d-nb.info

Data derived from studies on the direct amination of diols. d-nb.info

The precursor for direct amination, 1,18-octadecanediol, can be sourced from renewable feedstocks, particularly plant oils (lipids). d-nb.info Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most abundant fatty acids in nature and serves as a viable starting material. wikipedia.org Through chemical transformations such as ethenolysis of its methyl ester, followed by reduction, oleic acid can be converted into long-chain α,ω-diols like 1,18-octadecanediol. kanto.co.jp This all-catalytic route from bio-based resources to diols, and subsequently to diamines, represents a sustainable alternative to petroleum-based chemical production. d-nb.info While lignocellulose is a key source for other bio-based chemicals like 5-hydroxymethylfurfural (B1680220) (5-HMF), lipid-derived feedstocks are more direct precursors for long-chain linear diols such as 1,18-octadecanediol. lookchem.comd-nb.info

Alternative Synthetic Routes and Chemical Transformations

Beyond direct amination, several other established chemical transformations can be employed to synthesize this compound, often starting from different functionalized precursors.

A conventional synthetic pathway involves the conversion of the corresponding dicarboxylic acid, 1,18-octadecanedioic acid. researchgate.netchemspider.com This multi-step process typically begins with the activation of the carboxylic acid groups, for example, by converting the diacid to its corresponding diacyl chloride using a reagent like thionyl chloride. The resulting activated intermediate can then be reacted with ammonia to form 1,18-octadecanediamide. The final step involves the reduction of the diamide (B1670390) to the target this compound, a transformation commonly achieved using a powerful reducing agent such as lithium aluminum hydride. Alternative routes from dicarboxylic acids, like the Curtius or Hofmann rearrangements, can also be envisioned for producing primary amines.

Reductive amination offers another versatile method for amine synthesis. kanto.co.jpsynplechem.com In the context of this compound, this strategy would start with the corresponding dialdehyde (B1249045), 1,18-octadecanedial. This dialdehyde precursor can be prepared by the controlled oxidation of 1,18-octanediol. The subsequent reductive amination involves reacting the dialdehyde with ammonia to form an intermediate diimine, which is then reduced in situ to the final diamine. synplechem.com Various reducing agents can be used for this step, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. synplechem.comresearchgate.net This one-pot reaction is a cornerstone of amine synthesis due to its efficiency and broad applicability. kanto.co.jp

A classic and robust multi-step synthesis can be performed starting from halogenated C18 precursors. The process would commence with a dihalogenated alkane, such as 1,18-dibromooctadecane. This substrate undergoes a nucleophilic substitution reaction with a cyanide salt, typically sodium or potassium cyanide, in a polar aprotic solvent. This step, known as cyanation, produces the dinitrile intermediate, octadecanedinitrile. The synthesis is completed by the reduction of the two nitrile functional groups. This reduction is a high-yielding transformation that can be accomplished using several methods, most commonly via catalytic hydrogenation (e.g., using hydrogen gas with a palladium, platinum, or nickel catalyst) or with chemical reducing agents like lithium aluminum hydride. This pathway provides a reliable, albeit multi-step, route to the desired diamine. youtube.comyoutube.com

Polymer Chemistry and Materials Science Applications of 1,18 Octadecanediamine

Role as a Monomer in Polymerization Reactions

The difunctional nature of 1,18-octadecanediamine, with its two primary amine groups, allows it to act as a monomer in step-growth polymerization reactions. lookchem.com This capability is fundamental to the synthesis of a variety of polymers, most notably polyamides.

Polyamide Synthesis via Polycondensation

This compound is utilized in the production of polyamides through a process called polycondensation. lookchem.com This reaction typically involves the condensation of the diamine with a dicarboxylic acid, leading to the formation of amide linkages and the elimination of a small molecule, such as water. The resulting long-chain polyamides, often referred to as nylons, exhibit properties that are directly influenced by the long aliphatic chain of the this compound monomer.

A study detailed the synthesis of high-aliphatic-content linear nylons by reacting this compound with various dicarboxylic acids. researchgate.net The resulting polymers were characterized for their thermal and spectroscopic properties, with solid-state 15N NMR being used to determine the crystalline form of the nylon. researchgate.net The melt polycondensation technique employed required temperatures exceeding 220°C to facilitate the reaction between equimolar amounts of the diamine and the diacid. researchgate.net

The general scheme for this polycondensation reaction is as follows:

n H₂N-(CH₂)₁₈-NH₂ + n HOOC-(CH₂)ₓ-COOH → [-NH-(CH₂)₁₈-NH-CO-(CH₂)ₓ-CO-]ₙ + 2n H₂O

This process highlights the direct incorporation of the long C18 chain into the polymer backbone, which can impart increased flexibility and hydrophobicity to the resulting polyamide.

Advanced Polymeric Materials with Tailored Properties

The incorporation of this compound into polymer structures allows for the creation of advanced materials with specific, desirable characteristics. biomedres.us The long aliphatic chain can influence properties such as crystallinity, melting point, and solubility. For instance, the synthesis of novel semi-aromatic polyamides has been achieved by reacting long-chain diamines, including analogues of this compound, with p-phenylenediacetic acid. psu.edu These materials are noted for their thermal and mechanical properties. psu.edu

The development of such polymers opens doors to applications in various fields where materials with specific performance criteria are required. upatras.gr The ability to tune the properties of polymers by selecting monomers like this compound is a key aspect of modern polymer engineering. biomedres.us

Material Modification and Performance Enhancement

Beyond its role as a primary monomer, this compound is also employed as a modifying agent to enhance the performance of existing polymers and composites. lookchem.com Its reactive amine groups can be leveraged to create covalent bonds with polymer matrices or surfaces, leading to improved material properties.

Improving Mechanical Properties in Polymer Composites

The table below illustrates the typical mechanical properties of Acrylonitrile Butadiene Styrene (ABS), a common polymer used in composites, which could potentially be enhanced through the use of modifiers like this compound. researchgate.net

| Mechanical Property | Value |

| Tensile Strength | 20-40 MPa |

| Modulus of Elasticity | 1-2.5 GPa |

| Strain | 2% |

| Flexural Modulus | 1235-2588 MPa |

| Impact Strength | 13.48 kJ/m² |

This data represents the properties of high-impact ABS plastic and serves as a baseline for potential improvements through composite modification. researchgate.net

Surface Modification of Polymers using this compound Functionality

The amine groups of this compound make it a suitable candidate for the surface modification of polymers. google.comdiva-portal.org This process involves attaching the diamine to the surface of a polymer, which can alter its surface properties, such as wettability, adhesion, and biocompatibility. mdpi.com Such modifications are critical in biomedical applications where the interaction between a material and a biological environment needs to be precisely controlled. nih.gov

A patented method describes the use of diamine functional alkyls, including this compound, for the surface modification of polymers. google.com This approach can involve direct modification or the use of a multifunctional coupling agent to bring reactive end groups to the surface. google.com The goal is to create a bio-interface with desired properties like lubricity and antimicrobial activity. google.com

Specific Polymer Systems Incorporating this compound

Research has explored the incorporation of this compound into various specific polymer systems. For instance, it has been listed as a potential diamine monomer for the synthesis of polyetherimides, which are known for their high thermal stability and mechanical properties. epo.orggoogleapis.com These materials find use as matrices for polymer composites. googleapis.com

Furthermore, the synthesis of polyamides from this compound and octadecanedioic acid results in Nylon 18,18. researchgate.net The properties of such high-aliphatic-content nylons are of interest for applications requiring flexibility and low moisture absorption.

The versatility of this compound is also evident in its use in creating antistatic agents for resin compositions through polycondensation reactions. google.com

Coordination Chemistry of 1,18 Octadecanediamine

1,18-Octadecanediamine as a Bidentate Ligand

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. Ligands are classified by the number of donor atoms they use to bond to the metal. This compound, with its two terminal amino groups (-NH2), functions as a bidentate ligand, meaning it can form two separate bonds to a single metal center. purdue.edusavemyexams.com

Chelation Behavior and Coordination Modes with Metal Ions

When a bidentate ligand like this compound binds to a single metal ion using both of its donor nitrogen atoms, it forms a ring-like structure known as a chelate. purdue.edu This process, called chelation, results in a more stable complex compared to coordination with two separate monodentate amine ligands, an observation known as the chelate effect. The stability arises from favorable thermodynamic (entropic) factors. researchgate.net

The considerable length of the eighteen-carbon chain in this compound means it forms a very large and flexible chelate ring. This flexibility allows it to accommodate a variety of metal ions with different preferred coordination geometries. The primary coordination mode involves the lone pair of electrons on each nitrogen atom forming a dative covalent bond with the metal ion. savemyexams.com The long aliphatic chain can then adopt various conformations to minimize steric strain within the resulting complex.

Formation of Metal-Diamine Complexes and Coordination Compounds

The synthesis of metal complexes with this compound typically involves reacting a metal salt with the diamine in an appropriate solvent. The resulting coordination compounds can be simple mononuclear complexes, where one or more diamine molecules chelate a central metal ion, or more complex polynuclear structures.

For instance, Schiff base complexes, which are formed by the condensation of a primary amine with an aldehyde or ketone, are well-known for their ability to form stable coordination compounds with transition metals. researchgate.net While specific studies on Schiff bases derived from this compound are specialized, the principle applies. The two amine groups provide the sites for such reactions, leading to polydentate ligands that form highly stable complexes. The formation of these complexes can often be confirmed through techniques like infrared spectroscopy, which shows a shift in the vibration frequencies of the C-N and N-H bonds upon coordination to the metal.

Design and Synthesis of Supramolecular Coordination Assemblies

Beyond the formation of simple discrete molecules, this compound is a powerful tool in the construction of larger, highly organized supramolecular assemblies and coordination polymers. These structures are held together by the same metal-ligand coordination bonds, but extend into one, two, or three dimensions.

Self-Assembly Driven by Metal-Ligand Interactions

Supramolecular self-assembly is a process where molecules spontaneously organize into well-defined, stable structures. beilstein-journals.orgrsc.org In the context of this compound, the primary driving force for assembly is the directional bonding between the nitrogen donor atoms and the metal ions. nih.gov However, a crucial secondary driving force is the van der Waals interactions between the long C18 alkyl chains of adjacent ligands.

These hydrophobic interactions cause the alkyl chains to pack together, often forming lipid-layer-like arrangements within the crystal structure. sci-hub.se This dual-nature—combining strong, directional metal-ligand bonds with weaker, non-directional van der Waals forces—allows for the creation of complex and functional architectures, such as micelles or layered materials, especially in amphiphilic complexes. sci-hub.senih.gov

Architecture and Structural Diversity of Polymeric Coordination Networks

In a coordination polymer, the this compound ligand acts as a linker or spacer, bridging two different metal centers instead of chelating a single one. This bridging behavior leads to the formation of extended networks. The length and flexibility of the diamine are critical in determining the final architecture of the polymer. researchgate.net

Studies on coordination polymers constructed from metal ions (like Cu(I) or Fe(II)) and various aliphatic diamines show that the length of the alkyl chain is a key factor in the resulting topology. dntb.gov.uamdpi.commdpi.com Longer diamines can span greater distances, enabling the formation of unique network structures, such as 1D chains, 2D sheets, or 3D frameworks with large cavities or channels. researchgate.net These cavities can sometimes encapsulate guest molecules, leading to host-guest systems. researchgate.net For example, research has shown that increasing the alkyl chain length in a series of iron coordination polymers can lead to a transition from one-dimensional chains to two-dimensional layered structures. mdpi.com

Table 1: Influence of Aliphatic Diamine Length on Coordination Polymer Dimensionality

| Metal Center | Co-ligand | Diamine Length (n in CnH2n(NH2)2) | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| Iron(III) | Triphenylacetate | n = 6 (1,6-diaminohexane) | Molecular (0D) | mdpi.com |

| Iron(III) | Triphenylacetate | n = 7-9 | 1D Chain | mdpi.com |

| Iron(III) | Triphenylacetate | n = 10-11 | 2D Network | mdpi.com |

Influence of Long Alkyl Chain on Coordination Sphere and Complex Stability

The most distinguishing feature of this compound in coordination chemistry is its long C18 alkyl chain. This chain profoundly influences the properties of the resulting metal complexes.

The stability of metal complexes with alkyl-substituted ligands often increases with the length of the alkyl chain. researchgate.netresearchgate.net This is attributed to both electronic and steric effects, as well as changes in the solvation of the complex. The electron-donating inductive effect of the alkyl group can increase the basicity of the amine donors, leading to stronger bonds with the metal ion.

Table 2: Summary of Alkyl Chain Effects on Coordination Complexes

| Property | Effect of Increasing Alkyl Chain Length | Rationale | References |

|---|---|---|---|

| Complex Stability | Increases | Enhanced electron-donating effect; Favorable hydrophobic interactions. | researchgate.netresearchgate.net |

| Lipophilicity | Increases | Greater nonpolar character. | nih.gov |

| Crystal Packing | Promotes ordered structures (e.g., bilayers) | Strong van der Waals interactions between chains. | sci-hub.se |

| Coordination Geometry | Can favor specific geometries (e.g., tetrahedral) | Optimization of crystal packing and minimization of steric repulsion. | researchgate.netrsc.org |

Supramolecular Chemistry and Self Assembly with 1,18 Octadecanediamine

Non-Covalent Interactions in 1,18-Octadecanediamine Systems

The self-assembly of this compound is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, electrostatic interactions, and van der Waals forces. The interplay of these forces determines the packing and organization of the molecules into larger, functional assemblies.

The combination of directional hydrogen bonding between the amine head groups and the non-directional hydrophobic collapse of the alkyl chains leads to the formation of well-defined supramolecular structures.

Electrostatic interactions become particularly significant when the amine groups of this compound are protonated, forming ammonium cations. This can occur in acidic conditions or through interaction with anionic species. The resulting electrostatic attractions or repulsions can significantly influence the morphology and stability of the self-assembled structures. For instance, the interaction with anionic surfactants can lead to the formation of catanionic vesicles or other complex aggregates.

Van der Waals forces, although individually weak, are collectively significant in the self-assembly of this compound due to its long alkyl chain. These attractive forces arise from temporary fluctuations in electron density and increase with the length of the hydrocarbon chain. In the case of an 18-carbon chain, the cumulative effect of van der Waals interactions provides a substantial cohesive energy that stabilizes the packing of the hydrophobic tails within the core of the supramolecular assemblies. rsc.org

| Interaction Type | Description | Role in this compound Assembly |

| Hydrogen Bonding | Directional interaction between a hydrogen atom on an amine group and a lone pair of electrons on a neighboring nitrogen atom. | Directs the arrangement of the hydrophilic head groups, influencing the overall architecture of the assembly. |

| Hydrophobic Effect | The tendency of the nonpolar C18 alkyl chains to aggregate in aqueous solution to minimize contact with water. | A primary driving force for self-assembly in aqueous media, leading to the formation of a hydrophobic core. |

| Electrostatic Interactions | Attractive or repulsive forces between charged species, such as protonated amine groups. | Modulates the assembly process, especially in the presence of counter-ions or charged surfactants. |

| Van der Waals Forces | Weak, non-directional attractive forces between molecules arising from temporary dipoles. | Contributes significantly to the stability of the packed hydrophobic chains within the core of the assemblies. |

Molecular Recognition and Host-Guest Chemistry Involving Long-Chain Diamines

The terminal amine groups of this compound and its long, flexible hydrophobic chain make it an interesting candidate for molecular recognition and host-guest chemistry. The amine functionalities can participate in specific hydrogen bonding interactions, allowing for the recognition of complementary guest molecules. nih.govillinois.edu For instance, studies on aliphatic diamines have shown their ability to be selectively recognized by fluorescent sensors, where the interaction of both amine groups with the sensor is crucial for the response. nih.gov

In the context of host-guest chemistry, long-chain diamines can act as guests, threading through the cavities of macrocyclic hosts like crown ethers or pillar lookchem.comarenes. The binding is often driven by a combination of ion-dipole interactions between the protonated amine groups and the host's oxygen atoms, as well as hydrophobic interactions between the alkyl chain and the host's cavity. acs.orgrsc.org The length of the alkyl chain can influence the binding affinity and the stoichiometry of the resulting host-guest complex. Research on the complexation of alkyldiamines with cucurbit pku.edu.cnuril has shown that the interaction is largely dependent on the hydrophobic effect. rsc.org

Formation of Controlled Supramolecular Architectures

The amphiphilic nature of this compound, with two polar head groups separated by a long nonpolar spacer, classifies it as a bolaamphiphile. Bolaamphiphiles are known to self-assemble into a variety of supramolecular structures in solution, including micelles and vesicles. researchgate.net

In aqueous solution, this compound and similar long-chain diamines can self-assemble into micelles or vesicles, depending on factors such as concentration, temperature, pH, and the presence of co-solutes or counter-ions. At concentrations above the critical micelle concentration (CMC), these molecules aggregate to shield their hydrophobic chains from water. Due to the presence of two head groups, bolaamphiphiles can form monolayer vesicles, which are more stable than the bilayer vesicles formed by single-headed surfactants. The formation of micelles or vesicles is governed by the packing parameter of the molecule, which relates the head group area to the volume and length of the hydrophobic tail. For long-chain bolaamphiphiles, the alkyl chains may adopt a folded or U-shaped conformation within the aggregate. pku.edu.cn

The thermodynamics of micellization for bolaamphiphiles are often driven by a significant positive entropy change, attributed to the hydrophobic effect and the increased conformational freedom of the alkyl chains in the micellar core compared to the aqueous environment. pku.edu.cn

| Supramolecular Architecture | Description | Formation with Long-Chain Diamines |

| Micelles | Spherical or cylindrical aggregates with a hydrophobic core and a hydrophilic shell. | Formed above the critical micelle concentration (CMC); the long alkyl chains are sequestered in the core. |

| Vesicles | Hollow, spherical structures composed of a membrane-like shell enclosing an aqueous core. | Can form monolayer vesicles due to the bolaamphiphilic nature, offering high stability. |

On solid surfaces, this compound can form ordered, self-assembled monolayers or thin films. These surface-supported structures are of interest for modifying surface properties and for the fabrication of functional materials. The Langmuir-Blodgett technique can be employed to create highly organized films of amphiphilic molecules at an air-water interface, which can then be transferred to a solid substrate. nih.govbiolinscientific.com The long hydrocarbon chain of this compound is expected to promote the formation of stable Langmuir films. biolinscientific.com

In these films, the diamine molecules would orient themselves with their hydrophilic amine groups interacting with a polar subphase (like water) or a hydrophilic surface, while the hydrophobic alkyl chains would extend away from the surface, creating a hydrophobic coating. The packing and ordering of the molecules within these films are governed by the interplay of hydrogen bonding between the amine groups and van der Waals interactions between the alkyl chains.

Dynamic Covalent Chemistry Principles Applied to this compound Systems

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. The application of DCC principles to systems incorporating this compound has led to the development of novel functional polymers. The primary amine groups of this compound are particularly well-suited for forming dynamic covalent bonds, such as imines and amides, which can undergo reversible exchange under specific conditions.

The formation of imine bonds through the reaction of the amine groups of this compound with aldehydes is a prominent example of DCC. rsc.orgresearchgate.net This reaction is reversible and can be controlled by factors such as pH and the presence of water. This reversibility allows for the creation of covalent adaptable networks (CANs), where the polymer network can rearrange its crosslinks, leading to properties like self-healing, malleability, and reprocessability. nih.gov For instance, a network formed by crosslinking a polyester pre-polymer with a diamine via imine bonds can exhibit thermoset-like properties at service temperatures but can be reprocessed at elevated temperatures due to the dynamic nature of the imine linkages. rsc.org

Another key dynamic covalent reaction involving this compound is transamidation. While amide bonds are generally robust, under certain conditions, such as the presence of a catalyst or at elevated temperatures, they can undergo exchange reactions. This principle has been applied to develop dynamic polyamide networks. For example, the equilibrium between diamides and imides has been exploited to create dissociative dynamic covalent networks that exhibit high processability at elevated temperatures. tue.nl While not explicitly detailing the use of this compound, the principles demonstrated with other long-chain diamines in such polyamide systems are directly applicable. The long, flexible chain of this compound can impart significant mobility to the polymer network, facilitating the bond exchange process and influencing the material's dynamic mechanical properties.

The table below summarizes key research findings related to the application of dynamic covalent chemistry principles in systems analogous to those that could be formed with this compound.

| Dynamic Covalent Reaction | Reactants | Key Findings | Potential Role of this compound |

| Imine Exchange | Polyester Pre-polymers with Aldehyde Groups, Diamine Crosslinker | Formation of covalent adaptable networks (CANs) with high tensile strength and reprocessability. Pre-polymer architecture influences dynamic mechanical properties at elevated temperatures. rsc.org | The long and flexible C18 backbone would enhance chain mobility, potentially lowering the temperature required for reprocessing and improving self-healing efficiency. |

| Amide-Imide Exchange | Dianhydrides, Long-chain Diamines | Creation of dissociative dynamic covalent polyamide networks. Materials are elastic rubbers at room temperature and become processable above 110 °C due to a reversible reduction in crosslink density. tue.nl | Its incorporation would lead to polyamides with lower crosslink density and increased hydrophobicity, affecting the mechanical properties and the temperature at which the amide-imide equilibrium shifts. |

The research into dynamic covalent systems based on long-chain diamines is a rapidly developing area. The unique properties of this compound position it as a valuable component for the design of the next generation of smart and adaptable materials. Future work will likely focus on the precise tuning of the dynamic properties of these systems by systematically varying the structure of the diamine and the other reactive components.

Chemical Modification and Derivatives of 1,18 Octadecanediamine

Synthesis of Functionalized 1,18-Octadecanediamine Derivatives

Functionalization of this compound primarily targets its reactive amine groups. Standard organic synthesis protocols can be employed to introduce new functional moieties, thereby altering the molecule's physical and chemical characteristics.

N-alkylation and N-acylation are fundamental strategies for modifying primary amines. In the context of this compound, these reactions can be controlled to achieve either mono- or di-substitution, leading to a diverse range of derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Various methods can be employed, including reactions with alkyl halides or the use of alcohols as alkylating agents under catalytic conditions. nih.govd-nb.info The reactivity of dialkyl carbonates, for instance, can be enhanced with a suitable catalyst to achieve selective N-alkylation. nih.gov The choice of reagents and reaction conditions, such as the solvent and base, plays a crucial role in determining the efficiency and selectivity of the alkylation process. researchgate.net For a molecule like this compound, controlling the stoichiometry of the alkylating agent is key to selectively producing the mono- or di-alkylated product.

N-Acylation: This reaction introduces an acyl group (R-C=O) to the amine nitrogen, forming an amide linkage. This is a common strategy for creating stable, functionalized derivatives. derpharmachemica.com Thioesters, for example, have been successfully used as stable acyl sources for the highly chemoselective N-acylation of various nucleophiles. beilstein-journals.org The reaction of amines with acid chlorides or anhydrides is a well-established method for forming amides. semanticscholar.org Lewis acid catalysis can facilitate the N-acylation of less nucleophilic amines, often under mild, solvent-free conditions. semanticscholar.org These techniques are directly applicable to this compound for synthesizing N-acyl derivatives with potential applications in materials science and medicinal chemistry.

Table 1: General Strategies for N-Alkylation and N-Acylation of Amines

| Transformation | Reagent Class | Catalyst/Conditions | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Base (e.g., K2CO3, Et3N) | Standard, well-established method. |

| Alcohols | Transition Metal Catalysts (e.g., Ru, Ir) | "Borrowing Hydrogen" or "Hydrogen Autotransfer" method; generates water as a byproduct. d-nb.info | |

| Dialkyl Carbonates | Bases, Transition-Metal Catalysts | Considered a greener alkylating agent compared to alkyl halides. nih.gov | |

| N-Acylation | Acid Chlorides/Anhydrides | Base (e.g., pyridine, Et3N) or Lewis Acid (e.g., ZnCl2) | Highly reactive and efficient; often used for robust amide synthesis. derpharmachemica.comsemanticscholar.org |

| Thioesters | Base (e.g., Cs2CO3) | Mild and highly chemoselective acyl source with good functional group tolerance. beilstein-journals.org | |

| Carboxylic Acids | Peptide Coupling Reagents (e.g., DCC, HATU) | Common in peptide synthesis and for complex molecules. |

Beyond linear derivatives, branched-chain isomers of this compound have been synthesized for specific applications. A notable example is Ethyl-1,18-octadecanediamine, which is described as a mixture of branched-chain isomers. tcichemicals.comtcichemicals.com This derivative maintains the core C18-diamine structure but includes an ethyl group at a position along the carbon backbone. Such branching can influence the physical properties of the molecule, such as its melting point, solubility, and how it packs in a solid state. These modified properties are particularly relevant when the diamine is used as a monomer in polymerization reactions. Ethyl-1,18-octadecanediamine is utilized as a diamine monomer in the synthesis of polyimides, where its branched structure can affect the final properties of the polymer. tcichemicals.comtcichemicals.com

Table 2: Profile of Ethyl-1,18-octadecanediamine

| Property | Description | Reference(s) |

|---|---|---|

| Chemical Name | Ethyl-1,18-octadecanediamine (mixture of branched chain isomers) | tcichemicals.comtcichemicals.com |

| CAS RN | 2759148-77-9 | tcichemicals.com |

| Synonyms | 8-Ethyloctadecane-1,18-diamine (mixture of branched chain isomers) | tcichemicals.comtcichemicals.com |

| Appearance | Colorless to Light yellow clear liquid | tcichemicals.com |

| Application | Monomer for Polyimide Raw Materials | tcichemicals.comtcichemicals.com |

Conjugation Chemistry for Specific Applications

The bifunctional nature of this compound, characterized by two reactive amines separated by a long hydrophobic chain, makes it an excellent component in conjugation chemistry. It can act as a flexible linker to connect different molecular entities or serve as a scaffold for building complex molecules.

In molecular engineering, linkers are used to connect two or more different molecules, such as a drug and a targeting moiety. The length and flexibility of the linker are critical for the function of the final conjugate. The 18-carbon chain of this compound provides a long, flexible spacer that can be used to connect two active molecules without causing steric hindrance between them. For example, it has been used as a linker to synthesize bivalent ligands, where two identical pharmacophores are joined together. google.com This long-chain diamine can also be incorporated as a linker in the synthesis of polymers, such as in certain thermoplastic compositions, to impart specific properties. google.com

A key application of this compound is its use as a scaffold in medicinal chemistry to create multivalent compounds, such as receptor agonists. By attaching pharmacophores to each of the amine groups, a bivalent agonist can be synthesized. A specific example is the synthesis of a β2-adrenergic receptor agonist. google.com In this work, this compound was used as the starting scaffold. Through substitution reactions at both amine terminals, the final compound, 1,18-bis{N-[2-(4-hydroxy-3-hydroxymethylphenyl)-2-hydroxyethyl]amino}octadecane, was created. google.com This bivalent molecule, featuring two β2-agonist moieties connected by the C18 chain, demonstrates how this compound can serve as a central framework for constructing complex therapeutic agents.

Table 3: Example of a this compound-Based Molecular Conjugate

| Conjugate Name | Scaffold | Attached Moiety | Application | Reference |

|---|---|---|---|---|

| 1,18-bis{N-[2-(4-hydroxy-3-hydroxymethylphenyl)-2-hydroxyethyl]amino}octadecane | This compound | 2-(4-hydroxy-3-hydroxymethylphenyl)-2-hydroxyethyl | β2-Adrenergic Receptor Agonist | google.com |

Development of Hybrid Materials Incorporating this compound Moieties

Hybrid materials are composites that combine components from different material classes, typically organic and inorganic, at the molecular or nanometer scale. edi-info.irresearchgate.net This integration can lead to materials with synergistic properties that surpass those of the individual components. researchgate.net

This compound is a valuable organic building block for creating such hybrid materials. Its two amine groups allow it to be chemically incorporated into polymer networks, such as polyamides or epoxies, through polymerization reactions. mdpi.comlookchem.com The long, flexible, and hydrophobic C18 alkyl chain can then impart specific properties to the final hybrid material, such as increased flexibility, hydrophobicity, or improved interfacial adhesion between an organic polymer matrix and inorganic fillers (e.g., silica (B1680970) nanoparticles, clay minerals). edi-info.ir For instance, diamines are used as monomers in the production of polyamides, which can then serve as the matrix for flame-retardant materials or other advanced composites. lookchem.comepo.org The incorporation of the this compound moiety can thus be a strategy to tailor the mechanical and surface properties of sophisticated hybrid systems. edi-info.ir

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 1,16-Hexadecanediamine |

| 1,18-bis{N-[2-(4-hydroxy-3-hydroxymethylphenyl)-2-hydroxyethyl]amino}octadecane |

| Ethyl-1,18-octadecanediamine |

| Polyimide |

| Polyamide |

| Silica |

| Pyridine |

| Zinc Chloride (ZnCl₂) |

| Cesium Carbonate (Cs₂CO₃) |

| Triethylamine (Et₃N) |

| Potassium Carbonate (K₂CO₃) |

Advanced Characterization and Analytical Techniques for 1,18 Octadecanediamine and Its Derivatives

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are fundamental for separating 1,18-octadecanediamine from impurities and analyzing the composition of its derivative mixtures. The choice of method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, which is a non-volatile compound. Due to the lack of a strong chromophore in its structure, direct UV detection is challenging. Therefore, pre-column derivatization is a common strategy to attach a UV-active or fluorescent tag to the amine groups, significantly enhancing detection sensitivity. sigmaaldrich.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of derivatized long-chain amines. A C18 (octadecylsilyl) column is typically employed, which separates compounds based on their hydrophobicity. sigmaaldrich.comsigmaaldrich.com The long C18 alkyl chain of this compound results in strong retention on such columns. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. quora.comchromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the strongly retained diamine derivative within a reasonable time while still separating it from more polar impurities. researchgate.net

Table 1: Typical HPLC Conditions for the Analysis of Derivatized Long-Chain Diamines

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer | Controls pH and interacts with the polar components. |

| Mobile Phase B | Acetonitrile or Methanol | The strong organic solvent that elutes the analyte. |

| Elution Mode | Gradient | Adjusts solvent strength to elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV or Fluorescence (post-derivatization) | Depends on the properties of the derivatizing agent. |

| Derivatizing Agent | 1-Naphthyl isothiocyanate or DMQC-OSu | To introduce a chromophore/fluorophore for sensitive detection. sigmaaldrich.comresearchgate.net |

This table presents a generalized method; specific conditions must be optimized for each application.

Purity analysis is performed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.

For volatile derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. Due to the low volatility and high polarity of the diamine itself, derivatization is essential to convert the amine groups into less polar, more volatile functional groups. A common method is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the boiling point and polarity of the compounds. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for unambiguous identification. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and its synthesized derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. organicchemistrydata.org

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the carbons adjacent to the amine groups (α-carbons), which would be shifted downfield compared to the other methylene (B1212753) groups in the long alkyl chain. The large number of chemically similar methylene (-CH₂-) groups in the center of the chain would likely overlap to form a large, complex signal. ddtjournal.comscielo.org.mx

The ¹³C NMR spectrum provides complementary information, with distinct signals for each chemically non-equivalent carbon atom. bhu.ac.inoregonstate.edu The carbons attached to the nitrogen atoms (C1 and C18) would appear at a distinct chemical shift from the other carbons in the alkyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| H₂N - | ~1.0-2.0 (broad s) | - | Amine proton shifts are variable and depend on solvent and concentration. |

| C H₂-NH₂ (C1, C18) | ~2.7 (t) | ~42 | Protons and carbons alpha to the amine group are deshielded. |

| CH₂-C H₂-NH₂ (C2, C17) | ~1.4-1.5 (m) | ~34 | Beta-protons and carbons are less affected. |

Predicted values are based on standard chemical shift ranges and data for similar long-chain alkylamines. scielo.org.mxsigmaaldrich.com The solvent used is typically CDCl₃.

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. The monoisotopic mass of this compound (C₁₈H₄₀N₂) is 284.3191 g/mol . chemspider.com

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like diamines, often coupled with liquid chromatography (LC-MS). In positive ion mode, this compound readily forms protonated molecules [M+H]⁺ at m/z 285.3. d-nb.info

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion. nih.gov For the [M+H]⁺ ion of this compound, characteristic fragmentation would involve the loss of ammonia (B1221849) (NH₃) or cleavage along the alkyl chain. For derivatized amines, the fragmentation is often directed by the derivative itself, leading to predictable and specific product ions that are useful for selective and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM). ddtjournal.comnih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₈H₄₀N₂ | - |

| Average Mass | 284.532 Da | MS |

| Monoisotopic Mass | 284.3191 Da | High-Resolution MS |

| Primary ESI Ion | 285.3 [M+H]⁺ | ESI-MS (Positive Mode) |

| Potential Fragments | Loss of NH₃, alkyl chain cleavages | MS/MS |

Advanced Imaging and Microscopy for Supramolecular Assemblies

The long alkyl chain and the hydrogen-bonding capabilities of the terminal amine groups enable this compound and its derivatives to self-assemble into ordered supramolecular structures. nih.govmagtech.com.cnnih.gov Advanced microscopy techniques are essential to visualize these nanoscale and microscale architectures.

Self-assembled monolayers (SAMs) are a common form of these structures, where the molecules align on a substrate. nih.govnih.gov Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide high-resolution images of these surfaces, revealing the packing and ordering of the molecules. nih.govresearchgate.net AFM can measure surface topography and frictional forces, which can differentiate between domains of molecules with different orientations or chain lengths. nih.govresearchgate.net

In bulk solutions or on surfaces, derivatives of long-chain diamines can form a variety of nanostructures, such as fibers, ribbons, or vesicles, which can then form larger networks leading to gelation. mdpi.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for imaging these larger self-assembled structures, providing information on their morphology, size, and distribution. sigmaaldrich.com Cryo-electron tomography can even provide three-dimensional reconstructions of these assemblies in a near-native state. nist.gov These imaging techniques are crucial for understanding how molecular design translates into macroscopic material properties.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful technique for visualizing the internal structure of materials at high resolution. wikipedia.org In a TEM, a beam of electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick), interacting with the material to form an image. wikipedia.org This allows for the direct imaging of nanoscale features, crystal structures, and defects.

For derivatives of this compound, such as polymers or self-assembled nanostructures, TEM provides invaluable information. For instance, if this compound is used as a building block for creating polymeric nanoparticles or capsules, TEM can reveal their size, shape, and size distribution. It can also be used to visualize the dispersion of these nanoparticles within a matrix. In the case of semi-crystalline polymers derived from this compound, TEM can be employed to study the morphology of crystalline lamellae and amorphous regions.

Sample preparation is a critical step and can be complex. wikipedia.org It often involves embedding the material in a resin and cutting ultra-thin sections with a microtome. For nanomaterials, a suspension can be drop-casted onto a TEM grid. The interaction of the electron beam with the sample provides contrast based on differences in material density and atomic number (mass-thickness contrast) or electron diffraction (diffraction contrast), revealing the material's detailed microstructure. wikipedia.orge3s-conferences.org

| Technique | Information Obtained | Relevance to this compound Derivatives |

| Bright-Field TEM | Provides high-resolution images of morphology, size, and distribution of nanostructures. | Characterizing the dimensions and dispersion of nanoparticles synthesized using this compound. |

| High-Resolution TEM (HRTEM) | Images the atomic lattice of crystalline materials, revealing crystal structure and defects. wikipedia.org | Determining the crystalline structure of polymers or organic-inorganic hybrid materials incorporating the this compound backbone. |

| Selected Area Electron Diffraction (SAED) | Determines the crystallographic structure of the specimen area selected. | Confirming the crystalline or amorphous nature of synthesized polymeric materials. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is used to produce high-resolution images of a sample's surface topography. ascent.network An SEM scans a focused beam of electrons over a surface, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays from the sample. ascent.network Detectors collect these signals to form an image, providing information about the surface features and composition.

SEM is particularly useful for analyzing the morphology of materials synthesized from this compound on a micro to nanoscale. For example, in the formation of polyamide or polyimide films where this compound is a monomer, SEM can be used to examine the film's surface for pores, cracks, or other defects. It can also reveal the texture and grain structure of the material. pressbooks.pub Since polymers are often non-conductive, samples typically require coating with a thin layer of a conductive material, such as gold or carbon, to prevent charge build-up from the electron beam. azom.comnih.gov

When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental analysis. e3s-conferences.orgascent.network This allows for the mapping of elemental distribution on the sample surface, which is useful for confirming the composition of composite materials containing this compound derivatives.

| Technique | Information Obtained | Relevance to this compound Derivatives |

| Secondary Electron (SE) Imaging | High-resolution topographical images of the sample surface. ascent.network | Visualizing the surface morphology of polymer films, fibers, or coatings made with this compound. |

| Backscattered Electron (BSE) Imaging | Contrast based on atomic number, revealing compositional differences across the surface. azom.com | Differentiating phases in composite materials or blends containing this compound-based polymers. |

| SEM with EDS | Elemental composition and distribution mapping. e3s-conferences.org | Verifying the elemental makeup and homogeneity of functionalized surfaces or composite materials. |

Low-Temperature Scanning Tunneling Microscopy (STM) for Surface Structures

Low-Temperature Scanning Tunneling Microscopy is a sophisticated surface analysis technique capable of imaging conductive surfaces with atomic resolution. arxiv.org It operates by scanning a sharp metallic tip over a surface at a very small distance, allowing electrons to tunnel between the tip and the sample. Operating at cryogenic temperatures (LT-STM), typically around 5 Kelvin, minimizes thermal drift and allows for the stable imaging of individual molecules. pdi-berlin.de

This technique is exceptionally well-suited for studying self-assembled monolayers (SAMs) formed by long-chain molecules like this compound on conductive substrates such as gold, graphite, or silver. The two amine functional groups allow the molecule to potentially adsorb onto the surface in specific orientations, forming ordered two-dimensional structures.

By analogy with studies on similar long-chain alkanethiols and dithiols, LT-STM can be used to investigate how this compound molecules pack on a surface, the orientation of the alkyl chains, and the nature of the headgroup-substrate interaction. nih.govresearchgate.net Tunneling spectroscopy (STS), a related technique, can further probe the local electronic properties and molecular orbitals of the adsorbed diamine molecules. aps.org This provides fundamental insights into the molecule-substrate and molecule-molecule interactions that govern the self-assembly process.

| Technique | Information Obtained | Potential Findings for this compound SAMs |

| Constant-Current STM Imaging | Atomic/molecular resolution topography of surface structures. beilstein-journals.org | Direct visualization of the packing arrangement (e.g., herringbone, parallel) of this compound molecules on a Au(111) or other conductive surface. |

| Bias-Dependent STM Imaging | Imaging of molecular orbitals (e.g., HOMO, LUMO). aps.org | Mapping the electronic structure along the molecular backbone to understand charge distribution and orientation. |

| Scanning Tunneling Spectroscopy (STS) | Local density of states (LDOS), providing electronic band gap and orbital energies. arxiv.org | Measuring the energy levels of the adsorbed molecules to understand electronic coupling with the substrate. |

Specialized Analytical Approaches

Beyond standard microscopy, specialized analytical methods are employed to probe reaction mechanisms and characterize complex mixtures involving this compound.

Isotopic Labeling for Mechanistic Studies and Quantification

Isotopic labeling is a powerful tool used to trace the pathways of atoms through chemical reactions and biological processes. nih.gov This technique involves replacing one or more atoms in a molecule with their stable, heavier isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). lucerna-chem.ch Since the isotopically labeled compound is chemically almost identical to its unlabeled counterpart, it follows the same reaction pathways. lucerna-chem.ch Its presence and transformation can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

For this compound, isotopic labeling can provide definitive insights into reaction mechanisms. For example, in a polymerization reaction, using ¹⁵N-labeled this compound would allow researchers to track the incorporation of the diamine into the polymer backbone and study the kinetics of the reaction. In degradation studies, labeling specific carbon atoms (e.g., with ¹³C) along the alkyl chain could help identify which bonds are broken first and elucidate the degradation pathway.

Isotope dilution mass spectrometry, where a known amount of a labeled version of the analyte is added to a sample, is a highly accurate method for quantification. This approach could be used to precisely measure the concentration of this compound or its derivatives in complex environmental or biological matrices.

| Isotope | Analytical Technique | Application for this compound |

| ²H (Deuterium) | NMR, Mass Spectrometry | Studying the mechanism of catalytic reactions or hydrogen-deuterium exchange at the amine groups. |

| ¹³C | NMR, Mass Spectrometry | Elucidating polymerization mechanisms, tracking metabolic or degradation pathways of the alkyl chain. biorxiv.org |

| ¹⁵N | NMR, Mass Spectrometry | Tracing the fate of the amine groups in reactions, quantifying the efficiency of surface functionalization or polymerization. lucerna-chem.ch |

Non-Targeted Analysis for Complex Reaction Mixtures

Non-Targeted Analysis (NTA) is an analytical strategy designed to identify as many chemical compounds as possible in a sample without having a preconceived list of targets. swri.org This approach typically uses high-resolution mass spectrometry (HRMS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). swri.orgnih.govsemanticscholar.org The instrument detects thousands of chemical signals in a single run, and sophisticated software is used to process the data, tentatively identify compounds, and distinguish real signals from background noise. swri.org

When synthesizing polymers or other derivatives from this compound, the final product is often a complex mixture containing the desired product, unreacted starting materials, intermediates, side-products, and oligomers. NTA is an ideal approach for characterizing such mixtures. It can help in:

Identifying Impurities: Uncovering unexpected side-products that could affect the final material's properties.

Understanding Reaction Pathways: Detecting reaction intermediates can provide evidence for proposed reaction mechanisms.

Degradation Studies: Identifying the breakdown products of this compound-based materials when exposed to environmental stressors like UV light, heat, or chemical agents.

The goal of NTA is to move from a signal in the mass spectrometer to a confident chemical identification, which is a significant challenge requiring extensive data analysis and often comparison with chemical reference standards. nih.govepa.gov

| Technique | Data Generated | Application to this compound Chemistry |

| LC-HRMS | Accurate mass, retention time, and fragmentation data for polar and semi-polar compounds. nih.gov | Identifying oligomers, polar byproducts, and degradation products from reactions involving this compound. |

| GC-HRMS | Accurate mass, retention time, and fragmentation data for volatile and semi-volatile compounds. semanticscholar.org | Analyzing the purity of starting material and identifying volatile side-products or contaminants. |

Computational Chemistry Studies on 1,18 Octadecanediamine Systems

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure of 1,18-octadecanediamine and how it influences its physical and chemical properties. The long, flexible eighteen-carbon chain allows for a multitude of possible conformations, and identifying the most stable, low-energy states is crucial.

Prediction of Low-Energy Conformations in Various Media

The conformation of this compound is highly dependent on its environment. In the gas phase, the molecule is likely to adopt an extended, linear conformation to minimize steric hindrance between the methylene (B1212753) groups. However, in solution, the interactions with solvent molecules become a dominant factor.

In non-polar solvents, the extended conformation is still favored. In contrast, in aqueous media, the hydrophobic alkyl chain will tend to collapse to minimize its contact with water molecules, leading to more compact, folded, or helical conformations. The two terminal amine groups, which can be protonated depending on the pH, will seek to maximize their interaction with water through hydrogen bonding. Computational methods such as conformational searches using molecular mechanics or molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify these low-energy structures. For instance, studies on similar long-chain molecules have shown that the balance between intramolecular van der Waals forces and solvophobic interactions dictates the predominant conformations.

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods has been utilized to determine the low-energy conformations of multibinding compounds, including derivatives of long-chain diamines, in fluid media aip.org. This integrated approach allows for the experimental validation of computationally predicted structures.

Force Field Development for Long-Chain Diamines

Accurate molecular simulations rely on the quality of the force field, which is a set of parameters describing the potential energy of a system as a function of its atomic coordinates. For long-chain diamines like this compound, specific force field parameters are necessary to correctly model the behavior of the long alkyl chain and the polar amine head groups.

Standard force fields such as AMBER (Assisted Model Building with Energy Refinement) and GAFF (General Amber Force Field) provide a good starting point for parameterizing organic molecules dntb.gov.uaresearchgate.netmatsci.org. However, for novel or less common molecules, refinement or development of new parameters is often necessary. This process typically involves fitting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations. For long-chain amines, this would include targeting properties like the heat of vaporization, density, and diffusion coefficients, as well as conformational energies.

The development of force fields for related systems, such as inorganic and alkyl oxoanions, highlights a common strategy: relying on experimental data like hydration free energies and solution activity derivatives, supplemented with ab initio gas-phase calculations where experimental data is sparse scispace.com. This ensures the transferability and accuracy of the force field in simulating the molecule in different environments. The table below outlines the key components of a typical force field relevant for this compound.

| Interaction Type | Potential Energy Function | Key Parameters for this compound |

| Bond Stretching | Harmonic potential | Force constant and equilibrium bond length for C-C, C-H, C-N, and N-H bonds. |

| Angle Bending | Harmonic potential | Force constant and equilibrium angle for C-C-C, C-C-H, H-C-H, C-C-N, and H-N-H angles. |

| Torsional (Dihedral) | Sum of periodic functions | Barrier heights and phase offsets for rotation around C-C and C-N bonds. |

| Non-bonded (van der Waals) | Lennard-Jones potential | Atomic size (σ) and well depth (ε) for each atom type. |

| Non-bonded (Electrostatic) | Coulomb's law | Partial atomic charges on each atom. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics.

For this compound, quantum chemical calculations can determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability and the energy required for electronic excitation.

Partial Atomic Charges: These calculations provide a more accurate distribution of electron density across the molecule compared to the fixed charges used in many force fields. This is particularly important for the polar amine groups.

Electrostatic Potential: The electrostatic potential map illustrates the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential), which is key to understanding intermolecular interactions, especially hydrogen bonding.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and identify characteristic vibrational modes.

Quantum chemical studies on related diamine systems, such as diamine-fullerene derivatives, have utilized DFT to investigate reaction mechanisms and the electronic properties of the resulting products researchgate.net. Similarly, calculations on diamine-based covalent organic frameworks have been used to study their adsorption properties for gases like CO2 and N2 sciencetechindonesia.com.

Simulation of Self-Assembly Processes

One of the most interesting aspects of long-chain diamines like this compound is their ability to self-assemble into ordered supramolecular structures, such as monolayers, micelles, and vesicles. Computational simulations are instrumental in elucidating the mechanisms and driving forces behind these processes.

Molecular Dynamics Simulations of Supramolecular Aggregation

Molecular dynamics (MD) simulations model the time evolution of a system of molecules, providing a dynamic picture of self-assembly. By simulating a collection of this compound molecules in a solvent, one can observe their aggregation into larger structures.

MD simulations of N-dodecylpropane-1,3-diamine, a related long-chain diamine surfactant, have been used to investigate its adsorption and self-assembly at the air-water interface. aip.org These simulations revealed how the protonation state of the diamine groups, influenced by pH, affects the packing and arrangement of the alkyl chains in the monolayer. aip.org Such studies provide molecular-level insights into how environmental conditions can be used to control the surface properties of materials formed from these molecules.

For this compound, MD simulations could be used to study:

The formation of monolayers at interfaces, and how the chain length and terminal amine groups influence the packing density and orientation of the molecules.

The critical micelle concentration (CMC) and the structure of micelles formed in aqueous solution.

The dynamics of molecule exchange between the aggregated state and the bulk solution.

The table below summarizes typical parameters and outputs from an MD simulation of a long-chain diamine system.

| Simulation Parameter | Typical Value/Method | Information Gained |

| Force Field | AMBER/GAFF with custom parameters | Accurate representation of inter- and intramolecular forces. |

| Water Model | TIP3P or SPC/E | Realistic simulation of the aqueous environment. |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Simulates experimental conditions. |

| Simulation Time | Nanoseconds to microseconds | Allows for the observation of aggregation phenomena. |

| Output Analysis | ||

| Radial Distribution Functions | g(r) | Provides information on the local structure and ordering of molecules. |

| Order Parameters | S | Quantifies the alignment of the alkyl chains in an assembly. |

| Density Profiles | ρ(z) | Shows the distribution of different components of the system along a specific axis. |

Monte Carlo Simulations for Phase Behavior Prediction

Monte Carlo (MC) simulations are another powerful computational technique, particularly well-suited for studying phase equilibria and predicting the phase behavior of complex systems. In an MC simulation, random changes are made to the system's configuration, and these changes are accepted or rejected based on a probability that depends on the change in energy.

For systems containing long-chain molecules, MC simulations can be used to:

Determine phase diagrams, showing the conditions of temperature and pressure at which different phases (e.g., liquid, solid, various liquid crystalline phases) are stable.

Calculate thermodynamic properties such as the chemical potential, which is essential for understanding phase transitions.

Investigate the adsorption of molecules onto surfaces or within porous materials.

For instance, grand-canonical Monte Carlo (GCMC) simulations have been used to study the adsorption of CO2 in diamine-appended metal-organic frameworks, revealing how the diamine functionality enhances gas uptake scispace.comrsc.org. While the system is different, the methodology is directly applicable to studying the adsorption of this compound on various substrates. The Continuous Fractional Component Monte Carlo (CFCMC) method is a more advanced technique that improves the efficiency of phase equilibria simulations, especially at high densities acs.org.

By employing these computational methods, researchers can gain a detailed, atomistic understanding of the structure, properties, and behavior of this compound, paving the way for its rational design and application in a wide range of scientific and technological fields.

Future Research Directions and Interdisciplinary Prospects

Integration of 1,18-Octadecanediamine in Smart Materials and Responsive Systems

Smart materials, also known as responsive materials, are engineered to exhibit significant changes in their properties in response to external stimuli such as pH, temperature, light, or electric fields. nih.govalliedacademies.orgthescipub.com The integration of this compound into polymer systems is a promising strategy for creating novel smart materials. alliedacademies.org Its long, hydrophobic alkyl chain and hydrophilic amine termini impart an amphiphilic character, which can be exploited to generate materials that self-assemble or respond to environmental cues.

Research in this area could focus on several key applications:

Stimuli-Responsive Polymers: this compound can be used as a monomer or cross-linking agent to create polymers with distinct hydrophobic and hydrophilic domains. These materials can respond to changes in solvent polarity or temperature, altering their conformation and properties. rsc.orgohiolink.edu The primary amine groups can be protonated or deprotonated in response to pH changes, making them ideal for creating pH-sensitive hydrogels or nanoparticles for applications like controlled drug delivery. frontiersin.orgsemanticscholar.org

Surface Modification: The diamine can be grafted onto the surface of other polymers to alter their surface properties. Patents have described using this compound for the surface modification of materials like polyurethanes and silicones. google.com This approach can be used to control wettability, adhesion, and biocompatibility, creating smart surfaces that can, for instance, release antifouling agents or promote specific cell adhesion in response to a stimulus.

Advanced Composites: The compound has been cited as a potential component in polymer compositions for biocompatible medical devices, such as spinal cages. google.com Future work could explore its role in creating composites where it acts as a linker between an inorganic filler and a polymer matrix, enhancing mechanical properties and potentially introducing responsive behavior.

The development of these materials leverages the diamine's ability to introduce flexibility, hydrophobicity, and reactive sites into a final product, enabling precise control over material behavior. alliedacademies.orge3s-conferences.org

Potential in Bio-Inspired and Biomimetic Materials Research